N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-4-carboximidamide
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Overview
Description
N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-4-carboximidamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a carboximidamide group and an acetylated phenoxy group containing bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-4-carboximidamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the reaction of 4-bromo-2-chlorophenol with acetyl chloride to form 2-(4-bromo-2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with pyridine-4-carboximidamide under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the phenoxy group can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenoxy derivatives.
Scientific Research Applications
N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-4-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-4-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an enzyme inhibitor or a receptor modulator.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-4-carboximidamide.
2-Chloro-4-bromophenol: Another related compound with similar structural features.
N-(4-Bromo-phenyl)-2-chloro-benzamide: Shares the bromine and chlorine substituents but differs in the core structure.
Uniqueness
N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-4-carboximidamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and a valuable tool in biological research.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromo-2-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O3/c15-10-1-2-12(11(16)7-10)21-8-13(20)22-19-14(17)9-3-5-18-6-4-9/h1-7H,8H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAODWFSPUCPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)ON=C(C2=CC=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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